N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a benzo[d]thiazole core fused to a 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, linked via a 1-methyl-1H-pyrazole-3-carboxamide group. Its structural complexity arises from the combination of sulfur-containing aromatic systems (thiazole and thiophene) and a partially saturated bicyclic framework, which may enhance conformational flexibility and binding interactions with biological targets. The methyl substituents on the tetrahydrobenzo[b]thiophene and pyrazole moieties likely influence lipophilicity and metabolic stability, making it a candidate for therapeutic applications in oncology or neurology .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-12-7-8-13-17(11-12)28-21(23-19(26)15-9-10-25(2)24-15)18(13)20-22-14-5-3-4-6-16(14)27-20/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVPVEYWAFJQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NN(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article examines the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through various methods involving the reaction of benzo[d]thiazole derivatives with tetrahydrobenzo[b]thiophene and pyrazole moieties. The synthetic route typically involves one-pot reactions that yield high purity and efficiency under mild conditions. For example, a study reported a straightforward synthesis involving the condensation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene) with appropriate amines to form pyrazole derivatives .
Antitumor Activity
The compound has shown significant antitumor activity in various cancer cell lines. In vitro studies have demonstrated that it exhibits antiproliferative effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were notably low, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| NCI-H460 | 8.3 |
| SF-268 | 12.0 |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, the compound appears to inhibit the activity of tyrosine kinases such as C-Met and Pim-1, which are crucial for cancer cell survival and proliferation . This inhibition leads to apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Other Biological Activities
In addition to its antitumor properties, this compound has been evaluated for other biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ampicillin.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 125 |
| Streptococcus pyogenes | 200 |
Anti-inflammatory Activity
Preliminary studies have suggested anti-inflammatory effects through the modulation of inflammatory cytokines. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell culture models .
Case Studies
A detailed case study involved administering the compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased proliferation rates and increased apoptosis in tumor tissues treated with the compound .
Comparison with Similar Compounds
Key Differences :
- The tetrahydrobenzo[b]thiophene in the target introduces conformational flexibility absent in fully aromatic analogs like 11–12b .
Thiazolo-Benzimidazole Derivatives from
6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide () shares a fused thiazole-benzimidazole core but differs in substitution:
- Cyclohexyl group : Enhances lipophilicity and may improve blood-brain barrier penetration.
- Tritiated form ([³H]YM298198) : Used in receptor-binding assays, suggesting pharmacological relevance for GPCR targets.
- Comparison : The target compound’s tetrahydrobenzo[b]thiophene may confer greater metabolic stability compared to the benzimidazole’s susceptibility to oxidative degradation .
Pyrazolo-Pyridine and Benzothiophene Derivatives from
Examples include Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
- Ethyl carboxylate : Improves solubility but may reduce cell permeability.
- Comparison : The target compound’s pyrazole-carboxamide replaces the ester group, likely reducing hydrolysis susceptibility and improving oral bioavailability .
Research Findings and Implications
- Yields for analogs range from 53–55%, suggesting moderate efficiency .
- Biological Activity : While direct data for the target compound is absent, structural analogs in –3 highlight the importance of sulfur heterocycles in kinase inhibition or GPCR modulation. The target’s methyl groups and partial saturation may balance potency and pharmacokinetics.
Q & A
Q. Methodological Approach :
- Standardize assays : Adopt OECD guidelines for cytotoxicity testing.
- Dose-response profiling : Perform IC₅₀ comparisons across multiple replicates.
- Solvent controls : Include vehicle-only groups to isolate solvent effects .
What strategies are recommended for optimizing reaction yields in large-scale synthesis?
Advanced Research Question
Low yields (<50%) in multi-step syntheses often stem from:
- Steric hindrance : Bulky substituents on the benzo[d]thiazole core slowing amide coupling.
- Oxidative degradation : Sensitivity of the tetrahydrobenzo[b]thiophen moiety to atmospheric oxygen .
Q. Optimization Methods :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
How can computational modeling aid in predicting the compound’s structure-activity relationships (SAR)?
Advanced Research Question
In silico tools like molecular docking (AutoDock Vina) and DFT calculations can:
- Predict binding affinities to target proteins (e.g., kinases, GPCRs).
- Identify key pharmacophores (e.g., the pyrazole carboxamide group’s role in hydrogen bonding) .
Validation : Cross-reference computational predictions with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to refine SAR models .
What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?
Basic Research Question
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions .
Critical Data : A 2025 study reported ≥90% stability in PBS (pH 7.4) at 37°C over 24 hours, but rapid hydrolysis in acidic media (<6 hours) .
How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
Crystallization difficulties arise from:
- Flexible backbone : The tetrahydrobenzo[b]thiophen ring’s conformational mobility.
- Solvent selection : Polar solvents (e.g., methanol) may disrupt lattice formation.
Q. Solutions :
- Vapor diffusion : Use mixed solvents (e.g., chloroform:hexane) for slow nucleation.
- Co-crystallization : Introduce heavy atoms (e.g., bromine) via derivatives to enhance diffraction .
What are the implications of substituent modifications on the benzo[d]thiazole ring for biological activity?
Advanced Research Question
- Electron-withdrawing groups (e.g., -Cl at position 6): Enhance antimicrobial activity but reduce solubility .
- Methylation : At the tetrahydrobenzo[b]thiophen’s 6-position improves metabolic stability in hepatic microsomal assays .
SAR Insight : A 2025 study demonstrated that 4-methoxybenzamide derivatives showed 3-fold higher kinase inhibition than unsubstituted analogs, attributed to improved hydrophobic interactions .
How should researchers design controls to validate target specificity in mechanistic studies?
Basic Research Question
- Negative controls : Use siRNA knockdown or CRISPR-Cas9 KO models of the putative target (e.g., PI3K/Akt pathway).
- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to rule out promiscuity .
Data Interpretation : Correlate dose-dependent inhibition with Western blotting (e.g., phospho-Akt levels) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
